Attention:For research use only. Not for human or veterinary use.

In Stock

Click on QUICK INQUIRY to receive a quote from our team of experts.

With the quality product at a COMPETITIVE price, you can focus more on your research.

Packaging may vary depending on the PRODUCTION BATCH.

Description

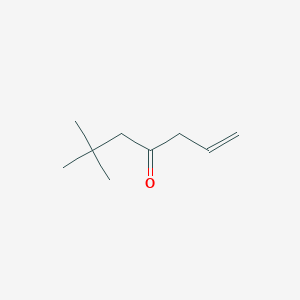

6,6-Dimethylhept-1-en-4-one (CAS 159388-97-3) is a chemical compound with the molecular formula C9H16O and a molecular weight of 140.23 . It is supplied with a high level of purity and requires cold-chain transportation to ensure stability . As a specialized fine chemical, this compound serves as a valuable building block in organic synthesis and process development for pharmaceutical research and development. Researchers utilize such intermediates to explore new chemical spaces and develop novel synthetic routes. This product is intended for use by qualified laboratory professionals only. Handling Notice: This product is For Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use, nor for human consumption of any kind.

Advanced Synthetic Methodologies for 6,6 Dimethylhept 1 En 4 One and Related Structures

Convergent and Divergent Synthetic Pathways

Convergent and divergent strategies are employed to construct the carbon skeleton of 6,6-dimethylhept-1-en-4-one and its analogues. Convergent syntheses involve the coupling of two or more complex fragments late in a synthetic sequence, while divergent pathways allow for the creation of multiple related compounds from a common intermediate. The methodologies discussed herein exemplify these approaches, providing access to the target enone and its precursors.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides powerful tools for the formation of carbon-carbon bonds, enabling the construction of enone frameworks with high efficiency and selectivity. Nickel, palladium, and gold catalysts are particularly effective in mediating these transformations through various mechanistic pathways.

Nickel-catalyzed reductive cross-coupling has emerged as a powerful method for synthesizing ketones by joining two electrophilic partners. This approach avoids the need for pre-formed, often sensitive, organometallic nucleophiles. organic-chemistry.org A notable strategy for enone synthesis is the reductive coupling of a vinyl electrophile with an acyl electrophile. chemistryviews.orgnih.gov

This methodology involves the reaction of vinyl triflates with acid fluorides, which are stable and easy to handle acylating agents. organic-chemistry.org The reaction is driven by a reducing agent, typically manganese (Mn) powder, and proceeds under mild conditions. organic-chemistry.orgchemistryviews.org The catalytic cycle is believed to involve the formation of a vinylnickel(II) intermediate, which then undergoes reductive elimination to yield the enone product. organic-chemistry.org While a direct synthesis of this compound using this specific method is not detailed in the literature, the general applicability of the reaction provides a viable pathway.

Table 1: Representative Conditions for Nickel-Catalyzed Reductive Acylation

Another nickel-catalyzed approach involves the aldehyde-free hydroacylation of terminal alkynes using thioesters as acylating agents and water as a proton source. nih.govresearchgate.net This method, which uses zinc metal as a reductant, provides excellent regio- and stereoselectivity for (E)-enones under mild conditions. nih.govresearchgate.net

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is conducted under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org

While the direct Sonogashira coupling is a cornerstone of C(sp)-C(sp²) bond formation, a closely related transformation is pivotal for synthesizing 6,6-dimethylhept-1-en-4-yn-3-ol (B1337871), a direct precursor to the target enone. nbinno.comgoogle.comnbinno.com This process involves the coupling of a metal acetylide with an aldehyde. Specifically, t-butylacetylene is deprotonated to form a t-butylacetylide, which then undergoes a nucleophilic addition to the carbonyl group of acrolein. google.com This reaction creates the enynol structure, which contains the necessary carbon framework that can be subsequently converted to an enone. The synthesis of this key enynol intermediate is a critical step in the production of the antifungal drug terbinafine (B446). nbinno.com

Table 2: Components for the Synthesis of the Enynol Precursor

Gold catalysts are highly effective in activating alkynes, enabling a variety of transformations. One of the most relevant to enone synthesis is the Meyer-Schuster rearrangement, which converts propargylic alcohols into α,β-unsaturated ketones. researchgate.netnih.gov This reaction proceeds through an allenol intermediate, which then tautomerizes to the more stable enone. researchgate.net

The gold-catalyzed Meyer-Schuster rearrangement can be applied directly to the precursor 6,6-dimethylhept-1-en-4-yn-3-ol to form an enone. The reaction is typically carried out at room temperature using a catalyst such as PPh₃AuNTf₂. nih.gov This methodology offers a mild and efficient route to enones from readily available propargylic alcohols, with high selectivity for the E-alkene isomer in many cases. nih.gov While the direct product of the rearrangement of 6,6-dimethylhept-1-en-4-yn-3-ol would be 6,6-dimethylhepta-1,4-dien-3-one, this demonstrates a powerful gold-catalyzed pathway to related enone structures.

Table 3: Typical Conditions for Gold-Catalyzed Meyer-Schuster Rearrangement

Component

Example Reagent/Condition

Function

Substrate

Propargylic Alcohol

Precursor to the enone

Catalyst

PPh₃AuNTf₂

Activates the alkyne for rearrangement

Additive

4-Methoxyphenylboronic acid or Methanol

Promotes the reaction

Solvent

Toluene

Reaction medium

Temperature

Room Temperature

Mild reaction condition

Data sourced from the Journal of Organic Chemistry. nih.gov

Organometallic Reagent-Mediated Transformations

Organometallic reagents, particularly Grignard reagents, are fundamental tools in organic synthesis for forming carbon-carbon bonds. They act as potent nucleophiles, reacting with a wide range of electrophiles, including carbonyl compounds.

A key and well-documented method for synthesizing the precursor 6,6-dimethylhept-1-en-4-yn-3-ol involves a Grignard reaction sequence. google.comgoogle.com The synthesis begins with the deprotonation of t-butylacetylene using a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding magnesium acetylide (a t-butylacetylide). google.com

This organometallic intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acrolein. google.com The reaction is typically performed at low temperatures (between -40 °C and +20 °C) to control selectivity. google.com Standard aqueous workup then quenches the reaction and protonates the resulting alkoxide to yield the desired propargylic alcohol, 6,6-dimethylhept-1-en-4-yn-3-ol. google.com This sequence efficiently constructs the C9 backbone of the target structure. The reaction of Grignard reagents with α,β-unsaturated aldehydes like acrolein generally favors 1,2-addition to the carbonyl group over 1,4-conjugate addition. quora.com

Table 4: Grignard Reaction for the Synthesis of 6,6-Dimethylhept-1-en-4-yn-3-ol

Lithium Organometallic Intermediates in Stereoselective Alkylation and Addition Reactions

Organolithium reagents are pivotal in the formation of carbon-carbon bonds, offering a versatile approach to the synthesis of complex molecules like this compound. The generation of lithium organometallic intermediates, such as lithium enolates, allows for stereoselective alkylation and addition reactions, which are crucial for controlling the three-dimensional structure of the final product.

In the context of synthesizing precursors to this compound, t-butylacetylide can be formed by reacting t-butylacetylene with an organometallic compound like butyllithium (B86547). This lithium acetylide can then react with an appropriate electrophile, such as acrolein, to form 6,6-dimethylhept-1-en-4-yn-3-ol, a key intermediate. google.com While effective, the use of butyllithium on an industrial scale presents safety concerns due to its pyrophoric nature. google.com Research has explored alternative proton-extracting agents, including metallic lithium, to generate the necessary acetylide. google.com

The general utility of lithium enolates in crossed aldol (B89426) reactions is well-established. khanacademy.org By carefully selecting the carbonyl compounds, it is possible to direct the reaction towards a specific product. For instance, a ketone can be converted to a lithium enolate, which then acts as a nucleophile, attacking a different, non-enolizable aldehyde. This strategy minimizes self-condensation products and favors the desired crossed aldol product. khanacademy.org

Table 1: Comparison of Reagents for Acetylide Formation

Proton-Extracting Agent

Temperature (°C)

Advantages

Disadvantages

Butyllithium

-75 to -40

High reactivity and yield

Highly dangerous, pyrophoric

Aldol-Type Condensation and Related Carbonyl Coupling Reactions

Aldol-type condensations are fundamental carbon-carbon bond-forming reactions in organic synthesis and are central to the construction of enones like this compound. wikipedia.org These reactions involve the coupling of two carbonyl compounds to form a β-hydroxy aldehyde or ketone, which can then undergo dehydration to yield a conjugated enone. wikipedia.orgsigmaaldrich.com

The formation of an α,β-unsaturated ketone, or enone, from an aldol reaction product occurs through a dehydration process. pressbooks.publibretexts.org This elimination of a water molecule is often facilitated by heat and can occur under either acidic or basic conditions. pressbooks.publibretexts.org The resulting conjugated system, where the carbon-carbon double bond is conjugated with the carbonyl group, provides additional stability to the molecule. libretexts.orglibretexts.org

In a crossed aldol condensation, two different carbonyl compounds are reacted. wikipedia.org To achieve a good yield of a single product, one of the carbonyl compounds should be non-enolizable (lacking α-hydrogens) to prevent self-condensation. wikipedia.org For example, the reaction between a ketone and an aldehyde will typically see the ketone form the enolate and act as the nucleophile, while the more reactive aldehyde serves as the electrophile. wikipedia.org

The mechanism of the aldol condensation can proceed through either a base-catalyzed or an acid-catalyzed pathway.

Base-Catalyzed Mechanism: A base abstracts an α-hydrogen from one of the carbonyl compounds to form an enolate ion. libretexts.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second carbonyl compound to form a β-hydroxy carbonyl compound (the aldol addition product). libretexts.org Subsequent heating in the presence of a base leads to the elimination of a water molecule to form the enone. libretexts.org

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. libretexts.org An enol is formed from another molecule of the carbonyl compound, which then acts as the nucleophile. libretexts.org After the initial addition, the resulting β-hydroxy carbonyl compound is protonated and dehydrates to form the enone. libretexts.orgjove.com

Table 2: Key Steps in Aldol Condensation Mechanisms

The synthesis of heptenone derivatives often employs catalytic aldol condensations. Various catalysts, including acidic and basic catalysts, can be used to promote the reaction. rsc.org While liquid bases can be difficult to separate from the reaction products, solid acid and base catalysts offer potential for easier workup and catalyst recycling. rsc.org For instance, the cross aldol condensation of acetone (B3395972) and isovaleraldehyde (B47997) can be carried out in the presence of an aqueous alkali to produce 6-methyl-3-hepten-2-one. google.com The choice of catalyst can influence the reaction's efficiency and selectivity. rsc.org

Olefin and Alkyne Functionalization Strategies

The carbon-carbon double bond in enones like this compound is susceptible to addition reactions. Nucleophiles can add to the β-carbon of the α,β-unsaturated system in a process known as conjugate addition or Michael addition. youtube.comlibretexts.org This reaction is thermodynamically favorable due to the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon double bond. libretexts.org

In a Michael reaction, a soft nucleophile, such as an enolate, adds to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.orgyoutube.com This type of addition is also referred to as 1,4-addition. The mechanism involves the nucleophilic attack at the β-carbon, followed by protonation to yield the final product. libretexts.org This strategy is a powerful tool for constructing more complex molecules from simpler enone precursors.

Electrophilic Additions in the Context of Heptenone Scaffolds

Electrophilic addition reactions are fundamental in the synthesis of complex organic molecules, including heptenone scaffolds related to this compound. These reactions involve the addition of an electrophile to an electron-rich π-system, such as an alkene or alkyne, leading to the formation of a more saturated compound. In the context of heptenone synthesis, these reactions can be strategically employed to introduce functionality and build the carbon skeleton.

For instance, the synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol, a precursor that can be conceptually related to the heptenone structure, involves the reaction of a lithium or Grignard reagent derived from t-butylacetylene with acrolein. This process is an example of a nucleophilic addition to an α,β-unsaturated aldehyde, where the acetylide acts as the nucleophile. However, the principles of electrophilic reactivity are also at play, as the carbonyl carbon of acrolein is electrophilic. The reaction is typically carried out at low temperatures, between -40°C and +20°C, to control the reactivity and selectivity. google.com

The choice of the proton-extracting agent, such as an organometallic compound like ethylmagnesium bromide or butyllithium, is crucial for the formation of the t-butylacetylide intermediate. google.com The subsequent reaction with acrolein proceeds to form the desired product, which can then be isolated after quenching the reaction mixture.

While direct electrophilic addition to a pre-existing heptenone scaffold is less common for the synthesis of the parent this compound, related transformations are critical in the functionalization of similar α,β-unsaturated systems. For example, the reaction of allenes with electrophiles can lead to the formation of various functionalized products, and these principles can be extended to the synthesis of complex molecules containing the heptenone core.

Transformations Involving Boronic Esters

Boronic esters have emerged as versatile intermediates in organic synthesis due to their stability, low toxicity, and broad functional group tolerance. Their transformations provide powerful methods for the stereospecific construction of complex molecules, including enone structures.

A significant advancement in enone synthesis involves the stereospecific conversion of boronic esters into enones using methoxyallene (B81269) as a three-carbon building block. nih.govnih.govbris.ac.uk This methodology offers a direct and efficient route to α,β-unsaturated ketones with complete enantiospecificity when chiral migrating groups are employed. nih.govnih.govbris.ac.uk

The process begins with the reaction of a boronic ester with lithiated-methoxyallene to form a boronate complex. nih.govresearchgate.net Subsequent protonation of this complex at low temperatures, typically -78°C, triggers a stereospecific 1,2-migration to yield an allylic boronic ester intermediate. nih.govresearchgate.net Oxidation of this intermediate, for instance with sodium perborate (B1237305) tetrahydrate (NaBO₃·4H₂O), generates the desired enone. nih.govresearchgate.net The reaction temperature for the protonation step is critical, as higher temperatures can lead to decreased yields. nih.gov

This protocol exhibits broad substrate scope, tolerating primary, secondary, and tertiary boronic esters, as well as a variety of functional groups such as aryl and alkyl halides, nitriles, and protected amines and alcohols. nih.govresearchgate.net Furthermore, the intermediate allenyl boronate complex can react with a range of electrophiles other than a proton, such as iodine, to produce α-functionalized enones, thereby expanding the synthetic utility of this method. nih.govnih.govbris.ac.ukresearchgate.net

Table 1: Optimized Conditions for the Conversion of a Boronic Ester to an Enone

Achieving stereochemical control is a paramount objective in modern organic synthesis, particularly for the construction of chiral molecules with defined three-dimensional arrangements. For α,β-unsaturated ketones like this compound and its derivatives, controlling the stereochemistry at the α- and β-positions, as well as the geometry of the double bond, is crucial for accessing specific isomers with desired biological or chemical properties.

Enantioselective Catalytic Approaches to α,β-Unsaturated Ketones

Enantioselective catalysis provides a powerful strategy for the synthesis of chiral α,β-unsaturated ketones. These methods utilize small amounts of a chiral catalyst to generate products with high enantiomeric excess (ee).

One notable approach is the enantioselective conjugate hydrosilylation of β,β-disubstituted α,β-unsaturated ketones. rsc.org This metal-free method employs a chiral picolinamide–sulfonate Lewis base as a catalyst to afford chiral ketones bearing a stereocenter at the β-position. rsc.org The reactions typically proceed in good yields with moderate enantioselectivities. rsc.org

Another strategy involves the use of isothiourea catalysts, such as (R)-BTM, for the regio- and stereoselective addition of C(1)-ammonium enolates to pyridinium (B92312) salts, leading to enantioenriched 1,4-dihydropyridines. nih.gov While not a direct synthesis of acyclic enones, this methodology highlights the power of organocatalysis in controlling stereochemistry in complex transformations involving unsaturated systems.

Furthermore, the development of catalytic enantioselective methods for the synthesis of biphenols from 1,4-diketones demonstrates the transfer of central to axial chirality, a sophisticated concept in stereochemical control. nih.gov This process involves an enantioselective conjugate addition to an achiral quinone derivative, setting a stereocenter that later directs the formation of an axially chiral biaryl system. nih.gov

Table 2: Selected Enantioselective Catalytic Approaches to Chiral Ketones

Reaction Type

Catalyst

Substrate

Product

Enantiomeric Excess (ee)

Conjugate Hydrosilylation

Chiral Picolinamide–Sulfonate Lewis Base

β,β-Disubstituted α,β-Unsaturated Ketone

Chiral Ketone

Moderate

Pyridine Dearomatisation

(R)-BTM (Isothiourea)

Aryl Ester and Pyridinium Salt

1,4-Dihydropyridine

High

Conjugate Addition

[RhCl((R)-BINAP)]₂

Enone and Arylzinc Reagent

β-Aryl Substituted Enone

Good

Diastereoselective Processes in Carbonyl Additions

Diastereoselective additions to carbonyl groups are a cornerstone of stereocontrolled synthesis, enabling the creation of new stereocenters with a defined relationship to existing ones. In the context of synthesizing complex molecules containing ketone functionalities, such as derivatives of this compound, controlling diastereoselectivity is essential.

The Felkin-Anh model is a widely used paradigm for predicting the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones bearing an α-stereocenter. bham.ac.uk This model generally predicts that the nucleophile will attack from the face opposite the largest substituent at the α-carbon. However, in cases involving α-heteroatom substituents, chelation control can become a dominant factor.

Chelation-controlled additions occur when a Lewis acidic reagent coordinates to both the carbonyl oxygen and the α-heteroatom, forming a rigid cyclic intermediate that directs the nucleophilic attack from a specific face. For α-silyloxy ketones, which are typically expected to react via a non-chelation pathway (the polar Felkin-Anh model) to give anti-diol products, methods have been developed to achieve highly diastereoselective chelation-controlled additions. nih.gov The use of alkyl zinc halide Lewis acids (RZnX) can promote the addition of dialkylzincs and vinylzinc reagents to α-silyloxy ketones to furnish the syn-diol products with high diastereoselectivity (dr ≥18:1). nih.gov

The choice of reducing agent can also profoundly influence the diastereoselectivity of ketone reductions. For instance, the reduction of β-hydroxyketones can be highly diastereoselective, and the stereochemical outcome can be directed towards either the syn or anti 1,3-diol product by carefully selecting the reaction conditions and reagents. The Narasaka-Prasad reduction, for example, is a 1,3-syn diastereoselective reduction that proceeds through a cyclic six-membered ring intermediate formed by a bidentate Lewis acid like Bu₂BOMe. youtube.com

Influence of Reaction Conditions on E/Z-Isomerization

The geometry of the carbon-carbon double bond in α,β-unsaturated ketones, designated as E (entgegen) or Z (zusammen), can have a significant impact on the molecule's properties and reactivity. The isomerization between these two forms can often be influenced by the reaction conditions.

Photochemical methods are a prominent way to effect E/Z isomerization. The irradiation of α,β-unsaturated carbonyl compounds can lead to the formation of a photostationary state, a mixture of E and Z isomers, the ratio of which can be dependent on the wavelength of light used and the presence of sensitizers or catalysts. nih.gov Lewis acids have been shown to catalyze the photochemical E/Z isomerization of α,β-unsaturated esters and ketones. nih.gov

For instance, the regioselective E → Z isomerization of a specific olefin unit within a conjugated polyene system has been achieved through photosensitizer-free direct irradiation. nih.gov This controlled isomerization can be integrated into cascade reactions, enabling the stereoselective synthesis of complex cyclic structures. nih.gov The reaction conditions, such as the solvent and the wavelength of the LED light source (e.g., 390 nm), are critical for the success of this transformation. nih.gov

Temperature can also play a role in the photostationary state composition of E/Z isomers. acs.org An Eyring analysis of the isomerization of α,β-unsaturated nitriles revealed that while exact activation parameters were difficult to derive due to complex reaction orders, an increase in temperature generally led to an enhancement in the reaction rate. acs.org

In addition to photochemical methods, certain catalysts can promote the isomerization of double bonds. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been found to be an effective catalyst for the isomerization of electron-deficient propargylic alcohols to E-enones under mild conditions. organic-chemistry.org

Table 4: Factors Influencing E/Z-Isomerization of α,β-Unsaturated Systems

Method

Condition/Catalyst

Substrate Type

Outcome

Photochemical

Lewis Acid

α,β-Unsaturated Ketones/Esters

Catalyzed E/Z Isomerization

Photochemical

Direct Irradiation (390 nm)

Conjugated Trienones

Regioselective E → Z Isomerization

Thermal

Increased Temperature

α,β-Unsaturated Nitriles

Enhanced Isomerization Rate

Catalytic

DABCO

Propargylic Alcohols

Isomerization to E-Enones

Green Chemistry and Flow Synthesis Applications

Recent advancements in synthetic methodologies have increasingly focused on the principles of green chemistry, emphasizing the use of safer reagents and solvents, minimizing waste, and improving energy efficiency. In this context, continuous flow synthesis has emerged as a powerful technology for the preparation of complex molecules, including enone precursors. This section explores the application of continuous flow methodologies and sustainable solvent alternatives in the synthesis of this compound and related structures.

Continuous Flow Methodologies for Multistep Synthesis of Enone Precursors

A notable example is the three-step continuous flow synthesis of β/γ-substituted ketones, which involves the in situ generation of an enone intermediate. This process begins with a photocatalyzed addition of an aldehyde to phenyl vinyl sulfone, followed by a base-induced elimination of the sulfonyl group to form the enone. The highly reactive enone is then immediately subjected to a Michael addition with a nucleophile. The yields over the three steps are reported to be in the range of 20% to 67%, which corresponds to an average yield per step of 58% to 87% zenodo.org. This methodology demonstrates the utility of flow chemistry in handling unstable intermediates like vinyl ketones, which would be challenging to manage in a batch process zenodo.org.

Sustainable Solvent Alternatives in Organometallic Reactions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional ethereal solvents like tetrahydrofuran (B95107) (THF) are widely used in organometallic reactions but are often associated with safety concerns and environmental persistence. Consequently, the replacement of these solvents with greener alternatives is a key focus of sustainable chemistry research.

In the synthesis of the terbinafine precursor 6,6-dimethylhept-1-en-4-yn-3-ol, cyclopentyl methyl ether (CPME) has been successfully employed as a sustainable and safer alternative to THF d-nb.inforesearchgate.net. CPME is a hydrophobic ether with a higher boiling point and flash point than THF, and it is less prone to peroxide formation researchgate.net. In the aforementioned hybrid flow-batch synthesis, the use of CPME resulted in a good conversion of 88% and high selectivity for the desired product d-nb.info. This demonstrates that a switch to a greener solvent can be achieved without compromising reaction efficiency.

Another example of the profound impact of solvent choice is seen in the uncatalyzed conjugate addition of organozinc halides to enones. Research has shown that using 1,2-dimethoxyethane (B42094) (DME) as the solvent instead of THF leads to a dramatic increase in reactivity, affording excellent yields of the desired 1,4-addition products nih.govrsc.org. In contrast, the reaction in THF results in a low conversion of the starting material nih.gov. Computational studies have suggested that the bidentate coordinating nature of DME stabilizes a key transition state involving two organozinc moieties, thereby lowering the activation energy of the reaction compared to the same process in THF nih.govrsc.org. This highlights how a strategic solvent selection can not only improve the green profile of a reaction but also unlock new reactivity.

The broader field of organometallic chemistry has seen a significant push towards the adoption of sustainable solvents. For instance, in palladium-catalyzed carbonylative couplings to produce ketones, renewable solvents such as limonene (B3431351) and p-cymene (B1678584) have been shown to be effective replacements for traditional non-renewable solvents like toluene.

Q. What are the optimal synthetic routes for 6,6-Dimethylhept-1-en-4-one, and how do reaction conditions influence yield and purity?

Methodological Answer : Synthesis typically involves aldol condensation or oxidation of allylic alcohols. For reproducibility, document stoichiometry, catalysts (e.g., acid/base), and purification steps (e.g., column chromatography). Monitor reaction progress via TLC or GC-MS. Yield optimization may require adjusting solvent polarity (e.g., THF vs. DCM) and temperature gradients .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral assignments validated?

Methodological Answer : Use 1H and 13C NMR to identify the enone moiety (δ ~5-6 ppm for olefinic protons, ~200 ppm for ketone carbons). Validate assignments via 2D NMR (COSY, HSQC) and compare with NIST reference spectra . IR spectroscopy confirms C=O (1700–1750 cm−1) and C=C (1600–1650 cm−1) stretches. Purity is confirmed via GC-MS or HPLC with internal standards .

Q. How does steric hindrance from the 6,6-dimethyl groups influence the compound’s reactivity in Diels-Alder or Michael addition reactions?

Methodological Answer : Design comparative experiments with analogous substrates lacking methyl groups. Use kinetic studies (e.g., UV-Vis monitoring) to assess reaction rates. Computational modeling (DFT) can predict steric effects on transition states. Validate findings via 1H NMR to track regioselectivity changes .

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

Methodological Answer : Re-evaluate calorimetry protocols (e.g., bomb calorimetry vs. DSC) to ensure consistency in sample purity and calibration. Cross-validate with high-level ab initio calculations (e.g., CCSD(T)/CBS). Discrepancies may arise from solvent effects or isomerization during measurement .

Q. How can mechanistic ambiguities in the compound’s photodegradation pathways be addressed using isotopic labeling or time-resolved spectroscopy?

Methodological Answer : Introduce 13C-labeled ketone groups to track degradation products via LC-MS. Use femtosecond transient absorption spectroscopy to identify short-lived intermediates. Compare pathways under UV vs. visible light to isolate wavelength-dependent effects .

Q. What statistical approaches are appropriate for analyzing variability in catalytic asymmetric synthesis of this compound enantiomers?

Methodological Answer : Apply ANOVA to assess batch-to-batch variability in enantiomeric excess (ee). Use chiral HPLC or polarimetry for ee quantification. Bayesian regression models can correlate catalyst structure (e.g., BINOL ligands) with stereoselectivity trends .

Methodological Considerations for Data Interpretation

Q. How should researchers address conflicting spectroscopic data (e.g., unexpected coupling constants in NMR) for this compound derivatives?

Methodological Answer : Re-examine sample preparation (e.g., deuteration level, solvent polarity). Use variable-temperature NMR to probe conformational dynamics. Compare experimental data with DFT-predicted coupling constants to identify artifacts .

Q. What protocols ensure reproducibility in kinetic studies of this compound’s oxidation reactions?

Methodological Answer : Standardize oxygen partial pressure and agitation rates in autoclave reactors. Use inline FTIR or Raman spectroscopy for real-time monitoring. Report uncertainty intervals for rate constants using error propagation analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.